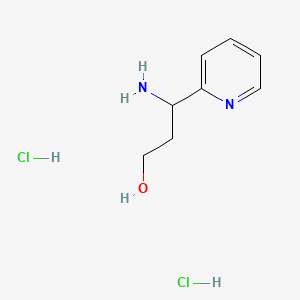
3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride
説明
3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties .
特性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC名 |
3-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-7(4-6-11)8-3-1-2-5-10-8;;/h1-3,5,7,11H,4,6,9H2;2*1H |
InChIキー |
BQXUOQFVYPPHCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(CCO)N.Cl.Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 3-aminopropanol in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .
科学的研究の応用
Scientific Research Applications
2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride is used in a variety of scientific research applications.
Chemistry
- It serves as a building block in the synthesis of complex organic molecules.
- It is used in the production of substituted pyridine derivatives , valuable in chemical and pharmaceutical applications.
Biology
- It is employed in studies of enzyme mechanisms and protein-ligand interactions .
- It has potential antimicrobial properties , making it a candidate for further investigation in therapeutic applications.
- Preliminary studies suggest it may possess antioxidant capabilities , which could be beneficial in mitigating oxidative stress in biological systems.
Medicine
- It is explored for its potential as a therapeutic agent for treating neurological disorders.
- It has been studied for its potential effects on neurotransmitter systems , particularly in the context of neurological disorders.
Industry
- It is utilized in the development of new materials and chemical processes .
Biological activities
2-Amino-3-(pyridin-2-yl)propan-1-ol exhibits significant biological activity, particularly in pharmacology. Its structural features enable interactions with various biological targets, including receptors and enzymes.
Interaction studies focus on the binding affinity of 2-Amino-3-(pyridin-2-yl)propan-1-ol with specific receptors and enzymes. These studies are crucial for understanding the pharmacodynamics of the compound and guiding future drug development efforts.
Related compounds
Several compounds share structural similarities with 2-Amino-3-(pyridin-2-yl)propan-1-ol.
作用機序
The mechanism of action of 3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride include:
- 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
- 3-(Pyridin-2-yl)propan-1-ol
- 3-Amino-3-cyclohexyl-propan-1-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
生物活性
3-Amino-3-(pyridin-2-yl)propan-1-oldihydrochloride, a compound of significant interest in the field of medicinal chemistry, exhibits various biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNO·2HCl
- SMILES : C1=CC=NC(=C1)C(CCO)N
- InChIKey : IHEKDUZNUUGMPX-UHFFFAOYSA-N
These features suggest that the compound can interact with various biological targets, particularly due to the presence of the pyridine ring and amino groups.
The biological activity of this compound is primarily attributed to its interactions with specific proteins and pathways:
- Protein Kinase Inhibition : Similar compounds have shown inhibitory effects on protein kinases, which are crucial for cellular signaling pathways. For instance, it may target casein kinase 1 (CK1), impacting cell proliferation and differentiation processes.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as an antagonist or modulator at various receptor sites.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Cancer Treatment : Inhibitors of CK1 and cyclin-dependent kinases (CDKs) are being explored for their roles in cancer therapy. The ability to modulate these pathways could lead to novel treatments for various malignancies.
- Neurological Disorders : Given its potential effects on neurotransmitter systems, this compound may have applications in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies and Experimental Data
A review of literature reveals several studies focusing on the biological activity of similar compounds:
Computational Predictions
Computational methods like PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activities of this compound based on its molecular structure. Such analyses suggest a wide range of potential activities, including anti-inflammatory and anti-cancer properties.
Q & A
Q. What experimental approaches are recommended to validate hydrogen bonding interactions proposed in the compound's mechanism of action?
- Methodological Answer : X-ray crystallography of ligand-target complexes (e.g., protein-ligand co-crystals) visualizes hydrogen bonds. Isothermal Titration Calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS). Site-directed mutagenesis (e.g., Thr102Ala in active sites) disrupts interactions, confirming functional residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


